molecular formula C43H52N8O11 B577471 Vernamycin C CAS No. 14014-70-1

Vernamycin C

货号: B577471
CAS 编号: 14014-70-1
分子量: 856.934
InChI 键: PCRZFPGJPKPMQB-LNQSXZRDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vernamycin C, also known as this compound, is a useful research compound. Its molecular formula is C43H52N8O11 and its molecular weight is 856.934. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What experimental models are most effective for studying Vernamycin C’s mechanism of action against bacterial targets?

  • Methodological Answer: Begin with in vitro assays such as minimum inhibitory concentration (MIC) tests to determine efficacy against Gram-positive and Gram-negative bacteria. Pair this with molecular docking simulations to predict interactions between this compound and bacterial ribosomes or membrane proteins. Validate findings using cryo-EM or X-ray crystallography to visualize binding sites .

Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer: Use semi-synthetic modification of the core polyketide structure, focusing on functional groups (e.g., hydroxyl, methyl) linked to bioactivity. Employ HPLC and LC-MS for purity assessment and structural confirmation. Prioritize derivatives showing >80% yield and reproducible activity in dose-response assays .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of this compound in mammalian cell lines?

  • Methodological Answer: Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests to compare cytotoxicity across cell types. Report confidence intervals and p-values to address variability in biological replicates .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy in biofilm eradication be resolved?

  • Methodological Answer: Systematically re-evaluate experimental conditions (e.g., biofilm maturity, nutrient availability) that influence results. Conduct meta-analysis of published datasets to identify confounding variables. Validate findings using confocal microscopy with live/dead staining and ATP quantification .

Q. What methodologies are critical for elucidating this compound’s resistance mechanisms in Staphylococcus aureus?

  • Methodological Answer: Perform whole-genome sequencing of resistant strains to identify mutations in ribosomal proteins (e.g., L3, L4). Use RNA-Seq to assess overexpression of efflux pumps (e.g., NorA). Validate via CRISPR-Cas9 knockout models and comparative MIC assays with wild-type strains .

Q. How can researchers design a longitudinal study to assess this compound’s pharmacokinetic-pharmacodynamic (PK/PD) profile in vivo?

  • Methodological Answer: Use murine infection models with serial blood sampling to measure plasma concentrations via LC-MS/MS. Apply compartmental modeling to estimate AUC/MIC ratios. Correlate with bacterial load reduction in target organs (e.g., lungs, liver) over 72 hours .

Q. What strategies mitigate variability in this compound’s activity due to pH-dependent solubility in experimental media?

  • Methodological Answer: Pre-test solubility across pH 5.5–7.4 using UV-Vis spectroscopy. Adjust media composition (e.g., buffering agents) to maintain physiological pH. Include solubility enhancers (e.g., cyclodextrins) if necessary, and report deviations in methodology .

Q. How should contradictory transcriptional profiling data on this compound’s immunomodulatory effects be interpreted?

  • Methodological Answer: Perform pathway enrichment analysis (e.g., GO, KEGG) to identify consensus signaling pathways (e.g., NF-κB, TNF-α). Validate via qRT-PCR and Western blotting of key markers. Address batch effects in RNA-Seq data using normalization tools like DESeq2 .

Q. What experimental controls are essential for studying this compound’s synergy with β-lactam antibiotics?

  • Methodological Answer: Include monotherapy and combination therapy arms in checkerboard assays. Calculate fractional inhibitory concentration (FIC) indices to classify synergy (FIC ≤0.5). Use time-kill curves to confirm bactericidal effects and rule out antagonism .

Q. How can researchers ensure reproducibility in this compound’s metabolite identification studies using untargeted metabolomics?

  • Methodological Answer: Standardize sample preparation (e.g., quenching, extraction solvents) to minimize variability. Use high-resolution mass spectrometry (HRMS) with dual chromatography (HILIC/RP) for broad metabolite coverage. Validate annotations with authentic standards and public databases (e.g., GNPS) .

Q. Key Methodological Considerations

  • Data Reliability : Report instrument precision (e.g., ±0.1% for HPLC) and biological replicates (n ≥3). Address outliers using Grubbs’ test or robust statistical methods .
  • Ethical Reproducibility : Share raw data in repositories (e.g., Zenodo) with DOI links and detailed protocols (e.g., protocols.io ) to comply with FAIR principles .
  • Contradiction Resolution : Engage in peer discussions or preprint feedback to identify overlooked variables (e.g., strain heterogeneity, assay temperature) .

属性

CAS 编号

14014-70-1

分子式

C43H52N8O11

分子量

856.934

IUPAC 名称

2-[(3R,6S,7S,10S,13S,16S,19S)-16-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-6-[(3-hydroxypyridine-2-carbonyl)amino]-7,17-dimethyl-2,5,9,12,15,18-hexaoxo-10-phenyl-8-oxa-1,4,11,14,17-pentazabicyclo[17.3.0]docosan-13-yl]acetic acid

InChI

InChI=1S/C43H52N8O11/c1-6-28-41(59)51-21-11-14-30(51)42(60)50(5)31(22-25-16-18-27(19-17-25)49(3)4)38(56)46-29(23-33(53)54)37(55)48-35(26-12-8-7-9-13-26)43(61)62-24(2)34(39(57)45-28)47-40(58)36-32(52)15-10-20-44-36/h7-10,12-13,15-20,24,28-31,34-35,52H,6,11,14,21-23H2,1-5H3,(H,45,57)(H,46,56)(H,47,58)(H,48,55)(H,53,54)/t24-,28+,29-,30-,31-,34-,35-/m0/s1

InChI 键

PCRZFPGJPKPMQB-LNQSXZRDSA-N

SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C=CC=N3)O)C)C4=CC=CC=C4)CC(=O)O)CC5=CC=C(C=C5)N(C)C)C

同义词

vernamycin C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。